Boc-glu-ochex

描述

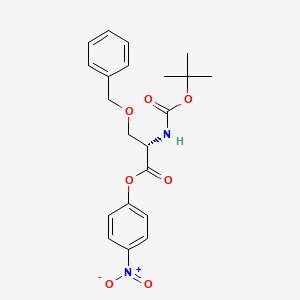

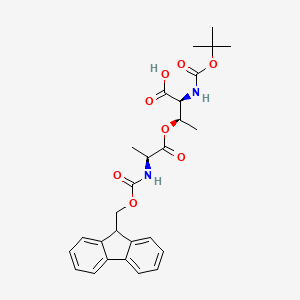

“Boc-glu-ochex” is also known as Boc-Glu(OcHex)-OH1. It has the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol1. The IUPAC name for this compound is (2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid1.

Synthesis Analysis

While specific synthesis methods for Boc-glu-ochex are not readily available, Boc chemistry is commonly used in peptide synthesis2. A method involving the use of trifluoroacetic acid/trimethylsilyl bromide for mild acid deprotection and Merrifield resin has been applied in the preparation of cyclic peptides and a phosphorylated protein2.

Molecular Structure Analysis

The InChI code for Boc-glu-ochex is InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s11. The compound also has a Canonical SMILES representation: CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O1.

Chemical Reactions Analysis

Specific chemical reactions involving Boc-glu-ochex are not readily available from the search results.Physical And Chemical Properties Analysis

Boc-glu-ochex has a molecular weight of 329.39 g/mol1. The compound’s exact physical properties such as melting point, boiling point, and solubility are not readily available from the search results.科学研究应用

肽合成和保护:Boc-Asp(OcHex)和Boc-Glu(OcHex)已被用于固相肽合成。这些化合物中的环己酯(cHex)酯基在三氟乙酸中稳定,在氢氟酸中可被裂解,并有效地减少了在酸性和尤其是在碱性条件下的天冬氨酰肽的天冬酰亚胺形成和α,β-重排 (Tam et al., 1980)。

手性识别和分子印迹:Boc-Glu(OcHex)已被用于制备分子印迹聚合物膜。这些膜带有四肽衍生物,对特定分子显示出选择性,展示了在对映选择性电渗析和氨基酸的光学分辨中的潜力 (Yoshikawa et al., 1997)。

人表皮生长因子(h-EGF)的合成:Boc-Glu(OcHex)已被用于合成受保护的肽衍生物,作为h-EGF的经典溶液合成的一部分。这展示了它在合成复杂生物分子中的实用性 (Shin et al., 1992)。

正交固相肽合成:在Boc化学中,N-环己氧羰基(Choc)保护的使用,与Boc-Glu(OcHex)兼容,允许组装环内酰胺肽和受保护的肽片段,突显了它在肽合成中的多功能性 (Mezö等,1998)。

含γ-羧基谷氨酸的肽合成:Boc-Glu(OcHex)已被用于通过Boc策略合成含γ-羧基谷氨酸的肽。这展示了它在肽合成过程中的稳定性,以及其能够在不脱羧的情况下被定量裂解 (Nishiuchi等,2009)。

芯片上的大脑(BoC)生物技术:虽然与Boc-Glu(OcHex)没有直接关联,但值得注意的是芯片上的大脑技术的进展,其中BoC提供了体外重现大脑结构的优势。这突显了生物技术中的应用多样性,尽管并不直接涉及Boc-Glu(OcHex) (Forró等,2021)。

安全和危害

When handling Boc-glu-ochex, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use of personal protective equipment and chemical impermeable gloves is recommended3. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.

未来方向

Boc-glu-ochex is offered for research purposes4. It could potentially be used in custom peptide synthesis, process development, and GMP manufacturing4.

Relevant Papers

Unfortunately, specific papers related to Boc-glu-ochex were not identified in the search results. However, the compound is mentioned in various databases and chemical suppliers’ websites156784910.

属性

IUPAC Name |

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTMNTVXXIJGMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-glu-ochex | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)